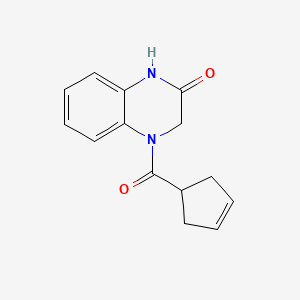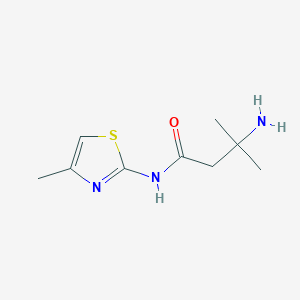
4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a synthetic compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various studies, and it is believed that it can be used to develop new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. In addition, it has been shown to bind to the dopamine D2 receptor, which is a target for antipsychotic drugs.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, which is a form of programmed cell death that plays a role in the development and maintenance of tissues. In addition, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network. It has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane of fungi and bacteria.
実験室実験の利点と制限
The advantages of using 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one in lab experiments include its synthetic accessibility and its potential applications in medicinal chemistry. This compound can be synthesized using a multi-step process that is relatively straightforward and can be modified to improve the yield and purity of the product. In addition, this compound has shown promising results in various studies, and it is believed that it can be used to develop new drugs for the treatment of various diseases.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity. This compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has been reported to exhibit toxicity in some studies, and caution should be exercised when handling this compound in the lab.
将来の方向性
There are several future directions for research involving 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one. One direction is to further investigate the mechanism of action of this compound and identify its cellular targets. This will help to better understand how this compound exerts its biological effects and identify potential new targets for drug development.
Another direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases. This compound has shown promising results in the inhibition of amyloid beta peptide aggregation, and further studies are needed to determine its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.
Finally, future research can focus on modifying the structure of this compound to improve its solubility and reduce its toxicity. This will make it easier to work with in the lab and increase its potential as a drug candidate.
合成法
The synthesis of 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a multi-step process that involves the reaction of cyclopentadiene with maleic anhydride to form cyclopent-3-ene-1-carboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with o-phenylenediamine to yield the desired product. The synthesis of this compound has been reported in various studies, and modifications have been made to improve the yield and purity of the product.
科学的研究の応用
4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has shown potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antifungal, and antibacterial activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been reported to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-9-16(14(18)10-5-1-2-6-10)12-8-4-3-7-11(12)15-13/h1-4,7-8,10H,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFUFTUJPPFODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)


![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)